REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:13][CH2:14][C:15](=[CH2:16])[CH3:17].[I:1][c:2]1[c:3]([OH:12])[c:4]([O:10][CH3:11])[cH:5][c:6]([CH:7]=[O:8])[cH:9]1.[K+:22].[K+:23]>>[I:1][c:2]1[c:3]([O:12][CH2:16][C:15](=[CH2:14])[CH3:17])[c:4]([O:10][CH3:11])[cH:5][c:6]([CH:7]=[O:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc(I)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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C=C(C)COc1c(I)cc(C=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |